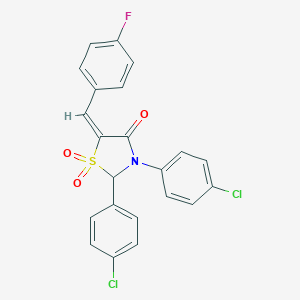
(5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide: is a synthetic organic compound that belongs to the thiazolidinone class of molecules. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring chlorophenyl and fluorobenzylidene groups, contributes to its distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thiourea derivative with a haloketone under basic conditions. This step forms the 1,3-thiazolidin-4-one ring.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a nucleophilic substitution reaction, where the thiazolidinone core reacts with chlorobenzene derivatives in the presence of a strong base.
Formation of Fluorobenzylidene Group: The final step involves the condensation of the intermediate compound with 4-fluorobenzaldehyde under acidic or basic conditions to form the fluorobenzylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing potential efficacy in inhibiting tumor growth.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial pathogens, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one: Lacks the fluorobenzylidene group, resulting in different biological activities.
5-(4-Fluorobenzylidene)-1,3-thiazolidin-4-one: Lacks the chlorophenyl groups, affecting its chemical reactivity and biological properties.
2,3-Bis(4-chlorophenyl)-5-benzylidene-1,3-thiazolidin-4-one: Similar structure but without the fluorine atom, leading to variations in activity.
Uniqueness
The presence of both chlorophenyl and fluorobenzylidene groups in (5E)-2,3-bis(4-chlorophenyl)-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H14Cl2FNO3S |
|---|---|
Peso molecular |
462.3g/mol |
Nombre IUPAC |
(5E)-2,3-bis(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2FNO3S/c23-16-5-3-15(4-6-16)22-26(19-11-7-17(24)8-12-19)21(27)20(30(22,28)29)13-14-1-9-18(25)10-2-14/h1-13,22H/b20-13+ |
Clave InChI |
KKFIVKFVWBUEKF-DEDYPNTBSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
SMILES isomérico |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


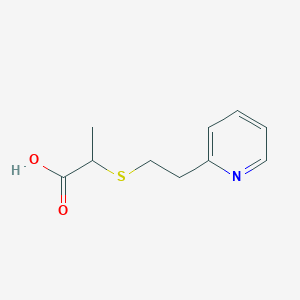
![N-{4-[(benzylamino)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B390811.png)
![2-chloro-N-[1-{[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B390812.png)
![N-{1-{[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B390814.png)
![N-[1-{[2-(5-bromo-2-methoxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]-2-chlorobenzamide](/img/structure/B390816.png)
![propyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B390817.png)
![4-{[(4-Methoxyphenyl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B390818.png)
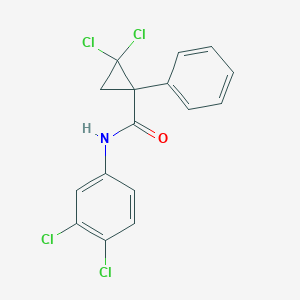
![2-chloro-N-[1-({2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B390824.png)
![N'-{1-[4-(dimethylamino)phenyl]ethylidene}-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B390825.png)
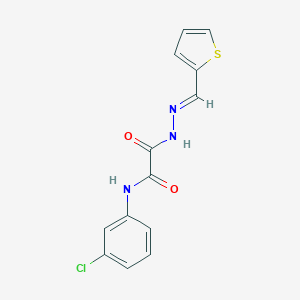
![N-[1-{[2-(4-tert-butylbenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B390828.png)
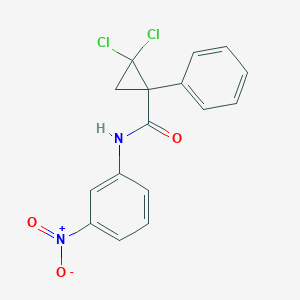
![2-chloro-N-[1-[(2-{4-nitrobenzylidene}hydrazino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B390832.png)
